
羧基罗丹明110-PEG3-叠氮化物
描述
Carboxyrhodamine 110-PEG3-Azide is a green fluorescent rhodamine dye that is widely used in various scientific applications. This compound is known for its excellent photostability and solubility, making it a superior alternative to other green fluorescent dyes. It has an excitation maximum at 501 nm and an emission maximum at 525 nm, which makes it suitable for use with the 488 nm spectral line of the argon ion laser commonly used in confocal laser-scanning microscopy .
科学研究应用
Carboxyrhodamine 110-PEG3-Azide has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biomolecules.
Medicine: Utilized in diagnostic assays and drug delivery studies to visualize the distribution and localization of therapeutic agents.
作用机制
Target of Action
Carboxyrhodamine 110-PEG3-Azide is primarily used as a green fluorescent marker . It is designed to target alkyne-tagged biomolecules . The azide group in the compound enables it to react with terminal alkynes via a copper-catalyzed click reaction (CuAAC) .
Mode of Action
The compound interacts with its targets through a process known as “click chemistry”. Specifically, it reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC) to form a stable triazole . It can also react with strained cyclooctyne via a copper-free click chemistry reaction .
Biochemical Pathways
It’s known that the compound is used for imaging of alkyne-tagged biomolecules , suggesting its involvement in visualizing biochemical processes.
Pharmacokinetics
It’s known that the compound has better solubility than the parent dye carboxyrhodamine , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Carboxyrhodamine 110-PEG3-Azide is the production of a green fluorescence . This fluorescence is used for imaging of alkyne-tagged biomolecules . The compound is photostable and its fluorescence is completely insensitive to pH between 4 and 9 .
Action Environment
The action of Carboxyrhodamine 110-PEG3-Azide is influenced by environmental factors such as pH and light. The compound is highly stable under both acidic and basic conditions . Its fluorescence is an excellent match to the intense 488 nm spectral line of the argon ion laser commonly used in many confocal laser-scanning microscopes .
生化分析
Biochemical Properties
Carboxyrhodamine 110-PEG3-Azide is used for imaging of alkyne-tagged biomolecules . Its long PEG spacer should reduce any steric effect of the dye on the molecule to be labelled . The conjugate has better solubility than the parent dye carboxyrhodamine .
Cellular Effects
Carboxyrhodamine 110-PEG3-Azide is suitable for confocal laser scanning microscopy . Its fluorescence is completely insensitive to pH between 4 and 9 . It is photostable and more photostable than any other known green fluorescent dyes including Alexa 488 .
Molecular Mechanism
Carboxyrhodamine 110-PEG3-Azide reacts with terminal alkynes via a copper-catalyzed click reaction (CuAAC). It also reacts with strained cyclooctyne via a copper-free “click chemistry” reaction to form a stable triazole .
Temporal Effects in Laboratory Settings
Carboxyrhodamine 110-PEG3-Azide and its derivatives are highly stable under both acidic and basic conditions . Unlike Alexa 488, which is readily degraded under alkaline condition, carboxyrhodamine 110 and its derivatives are highly stable .
准备方法
Synthetic Routes and Reaction Conditions: Carboxyrhodamine 110-PEG3-Azide is synthesized through a series of chemical reactions involving the conjugation of carboxyrhodamine 110 with a polyethylene glycol (PEG) spacer and an azide group. The PEG spacer enhances the solubility and reduces steric hindrance, while the azide group enables click chemistry reactions. The synthesis typically involves the following steps:
- Activation of carboxyrhodamine 110 with a coupling reagent.
- Conjugation with a PEG spacer.
- Introduction of the azide group through a substitution reaction .
Industrial Production Methods: Industrial production of Carboxyrhodamine 110-PEG3-Azide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is typically produced in a solid form and stored at -20°C to maintain its stability .
化学反应分析
Types of Reactions: Carboxyrhodamine 110-PEG3-Azide primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC). These reactions are used to conjugate the dye with various biomolecules containing alkyne groups .
Common Reagents and Conditions:
CuAAC Reaction: Requires a copper catalyst, typically copper sulfate, and a reducing agent such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature.
SPAAC Reaction: Does not require a catalyst and can be performed under mild conditions, making it suitable for sensitive biological applications.
Major Products: The major products of these reactions are stable triazole-linked conjugates, which are used for labeling and imaging applications in biological research .
相似化合物的比较
Carboxyrhodamine 110-PEG3-Azide is unique due to its combination of photostability, solubility, and compatibility with click chemistry. Similar compounds include:
Carboxyrhodamine 110 Azide: Another green fluorescent dye with similar properties but without the PEG spacer, which may result in lower solubility and higher steric hindrance.
Alexa Fluor 488: A widely used green fluorescent dye that is less photostable and more sensitive to pH changes compared to Carboxyrhodamine 110-PEG3-Azide.
Fluorescein Isothiocyanate (FITC): Another green fluorescent dye that is less photostable and has a narrower pH stability range.
Carboxyrhodamine 110-PEG3-Azide stands out due to its superior stability under various conditions and its versatility in click chemistry applications.
属性
CAS 编号 |
1536327-95-3 |
|---|---|
分子式 |
C29H30N6O7 |
分子量 |
574.59 |
IUPAC 名称 |
2-(6-amino-3-iminio-3H-xanthen-9-yl)-5-((2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethyl)carbamoyl)benzoate |
InChI |
InChI=1S/C29H30N6O7/c30-19-2-5-22-25(16-19)42-26-17-20(31)3-6-23(26)27(22)21-4-1-18(15-24(21)29(37)38)28(36)33-7-9-39-11-13-41-14-12-40-10-8-34-35-32/h1-6,15-17,30H,7-14,31H2,(H,33,36)(H,37,38) |
InChI 键 |
LBOVGETWICZMTO-UHFFFAOYSA-N |
SMILES |
[NH2+]=C1C=CC2=C(C3=CC=C(C(NCCOCCOCCOCCN=[N+]=[N-])=O)C=C3C([O-])=O)C4=C(C=C(N)C=C4)OC2=C1 |
外观 |
Solid powder |
纯度 |
>95% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO, DMF, DCM, Water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Carboxyrhodamine 110-PEG3-Azide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


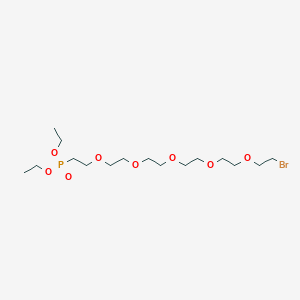
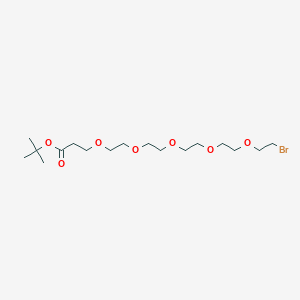
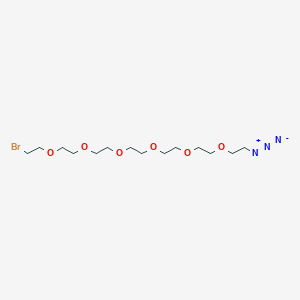
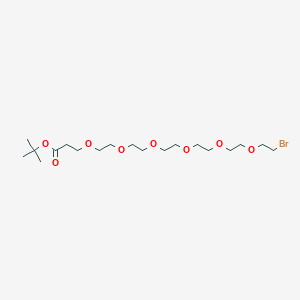
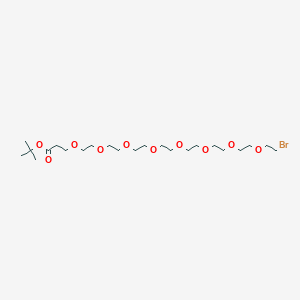
![Glutaric acid bis[3-(sodiosulfo)succinimidyl] ester](/img/structure/B606409.png)
![N-[4-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide](/img/structure/B606411.png)
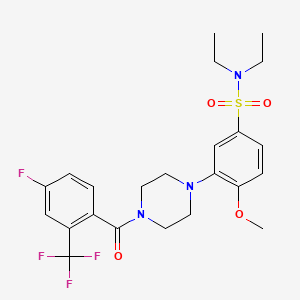
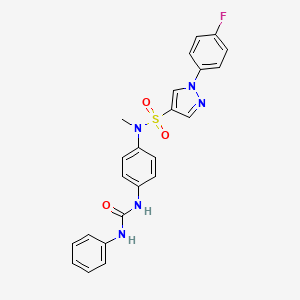
![2-(3-methyl-1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-8-nitro-6-(trifluoromethyl)-1,3-benzothiazin-4-one](/img/structure/B606420.png)
![ethyl 3-[(3S,4S)-4-(3-hydroxyphenyl)-3,4-dimethylpiperidin-1-yl]-2-[[(3S)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carbonyl]amino]propanoate](/img/structure/B606423.png)
![methyl (1S,2S,3R,5S,8R,9R,10R)-10-[(2R,3E,5E,7Z)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B606424.png)
